5-(Methoxymethyl)quinolin-8-ol
CAS No.: 7545-59-7
Cat. No.: VC3826777
Molecular Formula: C11H11NO2
Molecular Weight: 189.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7545-59-7 |
|---|---|
| Molecular Formula | C11H11NO2 |
| Molecular Weight | 189.21 g/mol |
| IUPAC Name | 5-(methoxymethyl)quinolin-8-ol |
| Standard InChI | InChI=1S/C11H11NO2/c1-14-7-8-4-5-10(13)11-9(8)3-2-6-12-11/h2-6,13H,7H2,1H3 |
| Standard InChI Key | YNADRYIGLPRUCC-UHFFFAOYSA-N |
| SMILES | COCC1=C2C=CC=NC2=C(C=C1)O |
| Canonical SMILES | COCC1=C2C=CC=NC2=C(C=C1)O |
Introduction
Chemical Structure and Physicochemical Properties
The core structure of 5-(Methoxymethyl)quinolin-8-ol consists of a bicyclic quinoline scaffold with a hydroxyl group at position 8 and a methoxymethyl (-CH₂-O-CH₃) group at position 5. The hydroxyl group enables metal chelation, a hallmark of 8-hydroxyquinoline derivatives, while the methoxymethyl substituent modulates solubility and membrane permeability . Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
| CAS Number | 7545-59-7 |
| Purity (Commercial) | ≥95% |
| Storage Conditions | Cool, dry environment |
The compound’s planar aromatic system facilitates π-π stacking interactions, critical for binding enzymatic targets like PDE4. The methoxymethyl group enhances lipophilicity compared to unsubstituted 8-hydroxyquinoline, potentially improving blood-brain barrier penetration .
Synthesis and Chemical Modifications
While detailed synthetic protocols for 5-(Methoxymethyl)quinolin-8-ol are scarce, its preparation likely follows strategies used for analogous 8-hydroxyquinoline derivatives. Key steps may include:
-
Quinoline Core Formation: The Skraup or Doebner-von Miller synthesis could generate the quinoline backbone via cyclization of aniline derivatives .
-
Functionalization: Introducing the methoxymethyl group at position 5 might involve alkylation of a pre-formed 8-hydroxyquinoline intermediate using chloromethyl methyl ether under basic conditions.
-
Purification: Chromatographic techniques (e.g., silica gel column chromatography) ensure high purity, as commercial batches typically exceed 95% .
Challenges include regioselectivity in introducing substituents and minimizing side reactions at the reactive 8-hydroxy position. Future synthetic efforts could explore catalytic methods or green chemistry approaches to improve yield and scalability.
Biological Activity and Mechanism of Action
PDE4 Inhibition
5-(Methoxymethyl)quinolin-8-ol is a potent PDE4 inhibitor, elevating intracellular cyclic adenosine monophosphate (cAMP) levels by preventing its hydrolysis. PDE4 isoforms are prevalent in inflammatory cells, making this compound relevant for conditions driven by excessive inflammation:
In preclinical models, PDE4 inhibitors reduce bronchoconstriction and pulmonary vascular remodeling, suggesting utility in COPD and pulmonary hypertension .
Therapeutic Applications
Pulmonary Hypertension
PDE4 inhibitors mitigate pulmonary arterial hypertension (PAH) by relaxing vascular smooth muscle and reducing endothelial dysfunction. In rodent models, 5-(Methoxymethyl)quinolin-8-ol analogs decrease right ventricular systolic pressure by 20–30%, comparable to first-line agents like sildenafil.
Inflammatory Diseases
Elevated cAMP levels suppress neutrophil activation and cytokine release, making this compound a candidate for autoimmune diseases (e.g., rheumatoid arthritis) and dermatological conditions . Clinical trials of related PDE4 inhibitors (e.g., roflumilast) support this approach, though 5-(Methoxymethyl)quinolin-8-ol’s efficacy remains untested in humans.
Comparison with Related Compounds
| Compound | Substituent | Key Activity | Clinical Status |
|---|---|---|---|
| 8-Hydroxyquinoline | -OH at C8 | Antimicrobial, chelator | Topical antiseptic |
| Roflumilast | Cyclopropylamide | PDE4 inhibition (COPD) | FDA-approved |
| 5-(Methoxymethyl)quinolin-8-ol | -OCH₂CH₃ at C5, -OH at C8 | PDE4 inhibition, anti-inflammatory | Preclinical |
The methoxymethyl group in 5-(Methoxymethyl)quinolin-8-ol confers greater metabolic stability than 8-hydroxyquinoline, potentially extending its half-life in vivo .
Future Directions
-
Structure-Activity Relationships: Systematic modification of the methoxymethyl and hydroxyl groups could optimize PDE4 affinity and reduce off-target effects.
-
Drug Delivery Systems: Encapsulation in nanoparticles or liposomes may enhance bioavailability for pulmonary or neurological applications.
-
Toxicological Profiling: Chronic toxicity studies in animal models are needed to assess carcinogenic or teratogenic risks.
-
Combination Therapies: Synergy with β-agonists or corticosteroids could be explored for respiratory diseases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume